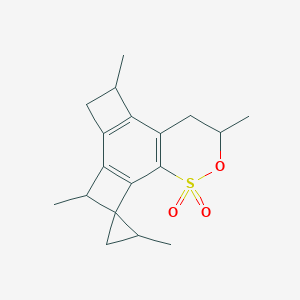
Tetrapropylenebenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapropylenebenzenesulfonic acid (TPBS) is a sulfonic acid derivative that has been widely used in scientific research. It is a colorless liquid and is soluble in water and other polar solvents. TPBS has been used in various fields such as pharmaceuticals, agrochemicals, and electrochemistry due to its unique properties.
Mécanisme D'action
Tetrapropylenebenzenesulfonic acid acts as a surfactant due to its hydrophobic and hydrophilic properties. It can reduce the surface tension of water and other polar solvents, which allows for better dispersion of substances. This compound can also form micelles, which can encapsulate hydrophobic substances and improve their solubility.
Biochemical and Physiological Effects
This compound has low toxicity and has been shown to be biocompatible. It has been used in various biomedical applications such as drug delivery and tissue engineering. This compound has also been shown to have antimicrobial properties, which make it useful in the production of disinfectants and antiseptics.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrapropylenebenzenesulfonic acid has several advantages for lab experiments. It is easy to handle and has low toxicity, which makes it safe for use in the laboratory. This compound is also readily available and affordable. However, this compound has some limitations for lab experiments. It has limited stability in acidic and basic conditions, which can affect its performance. This compound can also form aggregates at high concentrations, which can affect its properties.
Orientations Futures
There are several future directions for the use of Tetrapropylenebenzenesulfonic acid in scientific research. This compound can be used in the production of new drug delivery systems and as a dispersant and emulsifier in the production of agrochemicals. This compound can also be used in the production of new electrolyte additives for lithium-ion batteries. Further research can also be conducted on the antimicrobial properties of this compound and its potential use in the production of disinfectants and antiseptics.
Conclusion
In conclusion, this compound is a sulfonic acid derivative that has been widely used in scientific research. It has unique properties that make it useful in various fields such as pharmaceuticals, agrochemicals, and electrochemistry. This compound acts as a surfactant and can improve the solubility and bioavailability of poorly soluble drugs. This compound has low toxicity and has been shown to be biocompatible, which makes it useful in biomedical applications. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the production of new drug delivery systems and the use of this compound as a dispersant and emulsifier in the production of agrochemicals.
Méthodes De Synthèse
Tetrapropylenebenzenesulfonic acid can be synthesized through the sulfonation reaction of tetrapropylene with sulfuric acid. The reaction occurs at high temperatures and yields this compound as the final product. The purity of the product can be increased through recrystallization and other purification methods.
Applications De Recherche Scientifique
Tetrapropylenebenzenesulfonic acid has been used in various scientific research applications due to its unique properties. It has been used as a surfactant in pharmaceuticals, agrochemicals, and electrochemistry. This compound has been used to improve the solubility and bioavailability of poorly soluble drugs. It has also been used as a dispersant and emulsifier in the production of agrochemicals. In electrochemistry, this compound has been used as an electrolyte additive to improve the performance of lithium-ion batteries.
Propriétés
Numéro CAS |
11067-81-5 |
|---|---|
Formule moléculaire |
C18H22O3S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2',3,7,13-tetramethylspiro[12-oxa-11λ6-thiatetracyclo[8.4.0.02,5.06,9]tetradeca-1(10),2(5),6(9)-triene-8,1'-cyclopropane] 11,11-dioxide |
InChI |
InChI=1S/C18H22O3S/c1-8-5-12-14(8)13-6-10(3)21-22(19,20)17(13)16-15(12)11(4)18(16)7-9(18)2/h8-11H,5-7H2,1-4H3 |
Clé InChI |
FODHIQQNHOPUKH-UHFFFAOYSA-N |
SMILES |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C |
SMILES canonique |
CC1CC2=C1C3=C(C4=C2C(C45CC5C)C)S(=O)(=O)OC(C3)C |
Autres numéros CAS |
11067-81-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





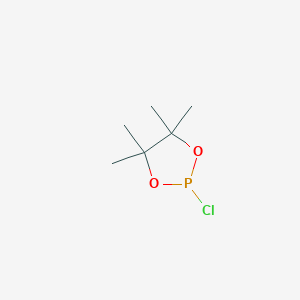
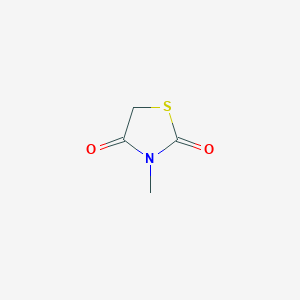

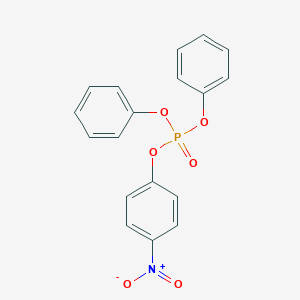



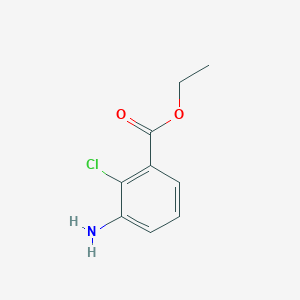


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)
